4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial and antiviral properties.
Mode of Action
For instance, they are involved in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their presence in dna and rna .
Action Environment
The stability and reactivity of pyrimidine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, influencing cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with specific molecular targets makes it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on the concentration and duration of exposure. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects is essential for developing safe and effective treatments .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, including energy production and biosynthesis. Studying the metabolic pathways of this compound provides insights into its potential therapeutic applications and mechanisms of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These factors influence the compound’s activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-2-methyl-6-piperidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUHJNQSSYUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654718 | |
Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94052-15-0 | |
Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.